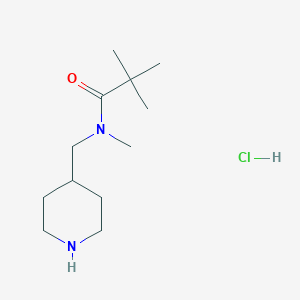
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a chemical compound with the molecular formula C8H10FNO. It is also known as 4-(2-hydroxy-1-methylethyl)-2-fluoropyridine. This compound has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol involves its interaction with GPCRs. It acts as an agonist or antagonist depending on the receptor it interacts with. For example, it acts as an agonist for the adenosine A2A receptor and the dopamine D2 receptor, but as an antagonist for the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol depend on the receptor it interacts with. For example, its interaction with the adenosine A2A receptor has been found to have neuroprotective effects, while its interaction with the dopamine D2 receptor has been found to have antipsychotic effects. Its interaction with the cannabinoid receptor CB1 has been found to have analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol is its high purity and yield, which makes it a reliable tool for scientific research. However, its limited selectivity for certain GPCRs can be a limitation in some experiments.
Orientations Futures
There are several future directions for the study of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol. One direction is the study of its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the development of more selective ligands for specific GPCRs. Additionally, the study of the structure-activity relationship of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol can lead to the development of more potent ligands for GPCRs.
Méthodes De Synthèse
The synthesis of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol involves the reaction of 2-fluoropyridine with isopropylmagnesium chloride in the presence of a catalyst such as copper iodide. The resulting intermediate is then treated with hydrochloric acid to yield the final product. This method has been optimized to yield high purity and high yield of (2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol.
Applications De Recherche Scientifique
(2R)-2-(2-Fluoropyridin-4-yl)propan-1-ol has been studied for its potential applications in scientific research. It has been found to be a useful tool in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This compound has been used as a ligand for GPCRs such as the adenosine A2A receptor and the dopamine D2 receptor. It has also been used in the study of the cannabinoid receptor CB1.
Propriétés
IUPAC Name |
(2R)-2-(2-fluoropyridin-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYIMNYMOHYAU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2907313.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-chlorobenzamide](/img/structure/B2907315.png)
![5-Methyl-2-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2907318.png)

![3-chloro-6-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}pyridazine](/img/structure/B2907321.png)
![{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2907323.png)


![(4R,7S)-9-(2,3-dihydro-1H-inden-2-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B2907329.png)

![4-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2907332.png)

